molecular formula C11H19ClN2OS B1490907 3-Chloro-1-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)propan-1-one CAS No. 2091224-02-9

3-Chloro-1-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)propan-1-one

Cat. No.: B1490907
CAS No.: 2091224-02-9
M. Wt: 262.8 g/mol
InChI Key: NPJYIMIFRHVTHQ-UHFFFAOYSA-N
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Description

“3-Chloro-1-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)propan-1-one” is a chemical compound . It’s a structurally modified derivative of piperazin-1-yl . Tetrahydrothiophen-3-one, a component of this compound, is a heterocyclic nonaromatic ketone with a garlic meaty, green vegetable, buttery odor .


Synthesis Analysis

The synthesis of similar compounds involves a multi-step procedure . The structures of the synthesized compounds are characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H19ClN2OS. The molecular weight is 262.8 g/mol.


Chemical Reactions Analysis

The compound is part of a new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives . These derivatives have been designed and synthesized through a multi-step procedure .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Synthesis Techniques

    Research has explored various synthetic routes to create piperazine-based compounds, demonstrating the chemical versatility and the ability to introduce different substituents, enhancing the molecule's potential biological activities (Hakobyan et al., 2020). For example, tertiary amino alcohols of the piperazine series have been synthesized, indicating the methodological diversity in crafting molecules with potential therapeutic value.

  • Crystal Structure Determination

    The crystal structures of piperazine derivatives have been elucidated to understand their molecular conformations and interactions. Such studies are crucial for designing compounds with desired biological properties by revealing how molecular geometry affects function (Chen et al., 2021).

Biological Activities and Applications

  • Anticancer and Antituberculosis Potential

    Some piperazine derivatives have been investigated for their anticancer and antituberculosis activities, offering insights into their potential as therapeutic agents. Specific compounds have shown activity against human breast cancer cell lines and tuberculosis bacteria, highlighting the therapeutic potential of such molecules (Mallikarjuna et al., 2014).

  • Antidepressant and Anxiolytic Effects

    The synthesis of novel piperazine derivatives has led to compounds with significant antidepressant and antianxiety activities, as demonstrated in animal models. These findings suggest the potential for developing new psychiatric medications (Kumar et al., 2017).

  • Structural Modifications for Enhanced Biological Activity

    Researchers have focused on structural modifications of piperazine compounds to enhance their biological activity and reduce side effects. This includes efforts to improve the compounds' selectivity for specific receptors or biological targets, which is crucial for developing more effective and safer drugs (Abate et al., 2011).

Future Directions

The compound is available for pharmaceutical testing , indicating potential future directions in medical and pharmaceutical research. The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry .

Properties

IUPAC Name

3-chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN2OS/c12-3-1-11(15)14-6-4-13(5-7-14)10-2-8-16-9-10/h10H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJYIMIFRHVTHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1N2CCN(CC2)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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